

# BR103 (Azalanstat): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | BR103   |           |
| Cat. No.:            | B606335 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **BR103**, also known as Azalanstat or RS-21607. **BR103** is a potent and selective inhibitor of lanosterol  $14\alpha$ -demethylase, a key enzyme in the cholesterol biosynthesis pathway. This document details its chemical structure, mechanism of action, relevant quantitative data, summaries of key experimental protocols, and a visualization of the signaling pathway it modulates.

#### **Chemical Structure**

**BR103**, chemically named 4-({[(2S,4S)-2-[2-(4-Chlorophenyl)ethyl]-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl}sulfanyl)aniline, is a synthetic imidazole derivative.

Chemical Formula: C22H24ClN3O2S

Molecular Weight: 429.96 g/mol

SMILES: Clc1ccc(cc1)CC[C@@]2(OC--INVALID-LINK--CSc3ccc(N)cc3)Cn4ccnc4

InChi Key: VYNIUBZKEWJOJP-UNMCSNQZSA-N

#### **Mechanism of Action**

Azalanstat is a tight-binding, competitive inhibitor of lanosterol 14α-demethylase (CYP51A1), a cytochrome P450 enzyme.[1] This enzyme is critical for the conversion of lanosterol to cholesterol in the cholesterol biosynthesis pathway. By inhibiting this step, Azalanstat



effectively blocks the endogenous production of cholesterol.[2] Studies have shown that it preferentially lowers low-density lipoprotein (LDL) cholesterol and apolipoprotein B (apo B) relative to high-density lipoprotein (HDL) cholesterol and apolipoprotein A-1 (apo A-1).[2]

# **Quantitative Data**

The following tables summarize the key quantitative data reported for **BR103** (Azalanstat).

Table 1: In Vivo Efficacy in Hamsters

| Parameter                                                       | Value    | Species | Administration | Reference |
|-----------------------------------------------------------------|----------|---------|----------------|-----------|
| Serum Cholesterol Lowering (ED50)                               | 62 mg/kg | Hamster | Oral           | [2]       |
| Hepatic HMG-<br>CoA Reductase<br>Inhibition (ED <sub>50</sub> ) | 31 mg/kg | Hamster | Oral           | [2]       |

Table 2: In Vitro Potency

| Parameter                                 | Value (app Ki) | Enzyme Source | Reference |
|-------------------------------------------|----------------|---------------|-----------|
| Lanosterol 14α-<br>demethylase Inhibition | 840 pM         | Rat Liver     | [1]       |

### **Experimental Protocols**

The following are summaries of the key experimental methodologies used to characterize the activity of **BR103** (Azalanstat). These are based on published literature and are intended to provide an overview rather than complete, detailed protocols.

- 1. In Vivo Cholesterol Lowering Studies in Hamsters
- Objective: To determine the dose-dependent effect of orally administered Azalanstat on serum cholesterol levels.



- Methodology Summary: Male golden Syrian hamsters are fed a standard chow diet.
   Azalanstat is administered orally, likely as a daily dose, at a range of concentrations (e.g., 3-30 mg/kg).[1] After a specified treatment period (e.g., one week), blood samples are collected to measure serum cholesterol levels. The dose required to achieve a 50% reduction in serum cholesterol (ED<sub>50</sub>) is then calculated.[2]
- 2. In Vitro Inhibition of Lanosterol 14α-demethylase
- Objective: To determine the inhibitory potency (apparent  $K_i$ ) of Azalanstat against purified lanosterol 14 $\alpha$ -demethylase.
- Methodology Summary: The lanosterol 14α-demethylase enzyme is purified from rat liver microsomes. The enzymatic assay is performed by incubating the purified enzyme with its substrate, lanosterol, in the presence of varying concentrations of Azalanstat. The rate of product formation is measured, and the data are used to calculate the apparent inhibition constant (K<sub>i</sub>) through competitive binding analysis.[1]
- 3. Inhibition of Cholesterol Synthesis in HepG2 Cells
- Objective: To assess the ability of Azalanstat to inhibit cholesterol synthesis in a human liver cell line.
- Methodology Summary: Human hepatoma G2 (HepG2) cells are cultured in a suitable medium. The cells are then treated with various concentrations of Azalanstat. To measure cholesterol synthesis, a radiolabeled precursor, such as [14C]-acetate, is added to the culture medium. After an incubation period, the cellular lipids are extracted, and the amount of radiolabel incorporated into cholesterol is quantified to determine the extent of inhibition.

### **Signaling Pathway Visualization**

The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by **BR103** (Azalanstat).





Click to download full resolution via product page

Caption: Cholesterol biosynthesis pathway and the inhibitory action of **BR103**.

This diagram illustrates the multi-step conversion of Acetyl-CoA to Cholesterol. **BR103** (Azalanstat) specifically inhibits the enzyme Lanosterol  $14\alpha$ -demethylase (CYP51A1), thereby blocking the conversion of Lanosterol to downstream sterols and ultimately Cholesterol.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Selective inhibition of mammalian lanosterol 14 alpha-demethylase by RS-21607 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azalanstat (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BR103 (Azalanstat): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606335#what-is-the-chemical-structure-of-br103]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com